
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its quinoline core structure, which is a fused ring system containing a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The quinoline core structure is known to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.
2-Methoxyquinoline: Lacks the hydroxy group, affecting its reactivity and applications.
Quinoline-2,4-dione: Contains two
Propiedades
Número CAS |
93663-77-5 |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-24-19(22)16-17(12-8-10-13(23-2)11-9-12)20-15-7-5-4-6-14(15)18(16)21/h4-11H,3H2,1-2H3,(H,20,21) |
Clave InChI |
DNPHCWRYACLBDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


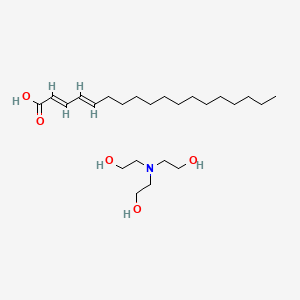
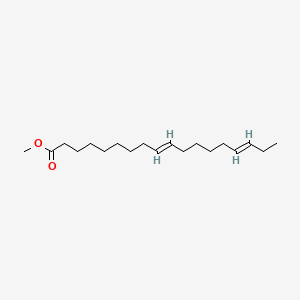
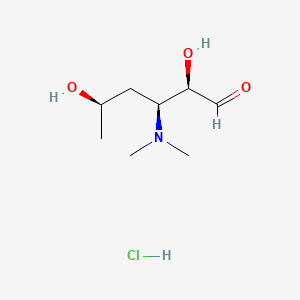
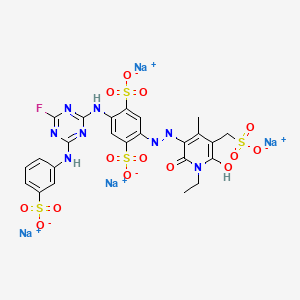
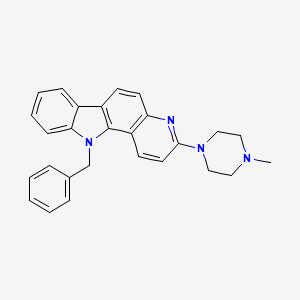

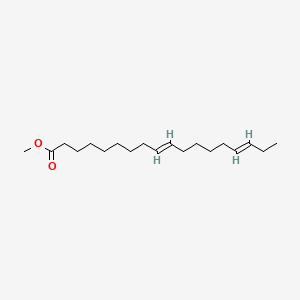
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
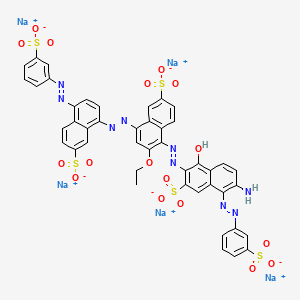
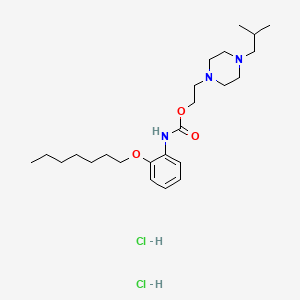
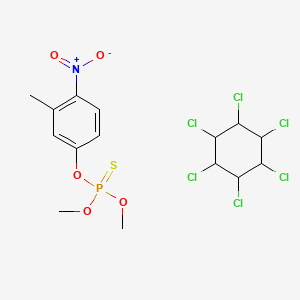
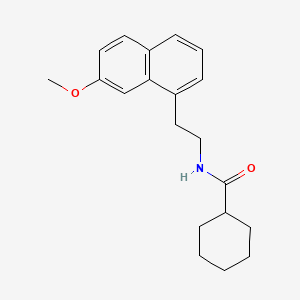
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)

